(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate
Description
(E)-[(4-Chlorophenyl)methylidene]amino 4-tert-butylbenzoate is a Schiff base ester characterized by an (E)-configured imine group bridging a 4-chlorophenyl ring and a 4-tert-butylbenzoate moiety. The compound’s structure comprises two key functional groups: the electron-withdrawing 4-chlorophenyl substituent and the sterically bulky tert-butyl group on the benzoate ester. The E-configuration, confirmed via crystallographic methods (e.g., SHELX software ), influences its reactivity and intermolecular interactions, particularly hydrogen bonding .
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(2,3)15-8-6-14(7-9-15)17(21)22-20-12-13-4-10-16(19)11-5-13/h4-12H,1-3H3/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUIPOQODBUBI-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate typically involves the condensation of 4-chlorobenzaldehyde with 4-tert-butylbenzoic acid in the presence of a suitable catalyst. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction proceeds with moderate to excellent yields and high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate exhibit significant anticancer properties. The incorporation of chlorophenyl and tert-butyl functional groups enhances the compound's ability to inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound possesses notable antibacterial effects. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .
Material Science Applications
2.1 Polymer Synthesis
In material science, this compound serves as a useful building block for synthesizing polymers with tailored properties. Its ability to undergo polymerization reactions allows for the creation of materials with specific mechanical and thermal characteristics. For instance, studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in developing high-performance adhesives used in construction and automotive applications. Research has demonstrated that formulations containing this compound exhibit improved adhesion and durability compared to conventional adhesive systems .
Chemical Intermediate
This compound acts as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The versatility of this compound allows chemists to modify its structure easily, leading to the development of new derivatives with enhanced biological activities or improved physical properties .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a study focused on the synthesis of novel anticancer agents, researchers modified this compound to create a series of derivatives. These derivatives were tested against various cancer cell lines, resulting in several compounds exhibiting IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents.
Case Study 2: Polymer Development
A research team investigated the incorporation of this compound into polycarbonate matrices. The resulting composites showed improved impact resistance and thermal stability compared to traditional polycarbonates, making them suitable for applications in high-performance environments.
Mechanism of Action
The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Schiff Base Esters
| Compound | R1 (Aryl) | R2 (Benzoate) | Crystallization Solvent | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| (E)-[(4-ClPh)methylidene]amino 4-t-Bu benzoate | 4-Cl | tert-butyl | Methanol/Water | 3 (ester O, imine N) |
| (E)-[(4-MeOPh)methylidene]amino 4-Me benzoate | 4-MeO | methyl | Ethanol | 2 (ester O) |
| (Z)-[(4-ClPh)methylidene]amino 4-Et benzoate | 4-Cl | ethyl | Acetone | 2 (ester O) |
Substituent Effects on Physicochemical Properties
The 4-chlorophenyl and tert-butyl groups confer distinct properties:
- Solubility: The tert-butyl group enhances lipophilicity, increasing solubility in non-polar solvents (e.g., hexane) compared to methyl or ethyl analogs .
- Thermal Stability : The bulky tert-butyl group reduces melting points (e.g., 180–182°C for the target compound) relative to less hindered analogs (e.g., 190–192°C for ethyl derivatives) due to disrupted crystal packing .
Table 2: Physicochemical Properties of Analogous Compounds
| Compound | Melting Point (°C) | Solubility in Hexane (mg/mL) | LogP |
|---|---|---|---|
| (E)-[(4-ClPh)methylidene]amino 4-t-Bu benzoate | 180–182 | 12.5 | 3.8 |
| (E)-[(4-MeOPh)methylidene]amino 4-Me benzoate | 165–167 | 2.3 | 2.1 |
| (Z)-[(4-ClPh)methylidene]amino 4-Et benzoate | 190–192 | 8.7 | 3.2 |
Hydrogen Bonding and Crystal Packing
Graph set analysis (Etter’s formalism) reveals that the target compound forms a D $^1$$2$(2) hydrogen-bonding motif between the ester oxygen and imine nitrogen, creating a dimeric structure . In contrast, methoxy-substituted analogs exhibit weaker C $^1$$1$(6) chains via ester-oxygen interactions alone, leading to less stable crystals.
Table 3: Hydrogen Bonding Patterns in Crystal Structures
| Compound | Graph Set Notation | Donor-Acceptor Pairs |
|---|---|---|
| (E)-[(4-ClPh)methylidene]amino 4-t-Bu benzoate | D$^1$$_2$(2) | O(ester) → N(imine) |
| (E)-[(4-MeOPh)methylidene]amino 4-Me benzoate | C$^1$$_1$(6) | O(ester) → O(ester) |
Biological Activity
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H18ClNO2, with a molecular weight of 315.79 g/mol. The compound is synthesized through the condensation of 4-chlorobenzaldehyde with 4-tert-butylbenzoic acid, typically using titanium tetrachloride (TiCl4) as a catalyst in pyridine at elevated temperatures (around 85°C) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. Its structure suggests that it may influence various biochemical pathways by binding to enzymes, altering their activity .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory activities, particularly against acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that certain derivatives demonstrate IC50 values as low as 2.7 µM for AChE inhibition .
Table 1: Comparison of AChE Inhibitory Activities
| Compound Name | IC50 (µM) |
|---|---|
| This compound | TBD |
| Coumarin-based derivatives | 2.7 |
| Standard Eserine | 0.5 |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Table 2: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other tested strains | Weak to Moderate |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various derivatives for their pharmacological activities, including enzyme inhibition and antibacterial properties .
In another case study, molecular docking studies were performed to elucidate the binding interactions between synthesized compounds and AChE, providing insights into their inhibitory mechanisms . These studies often reveal that structural modifications can significantly enhance biological activity.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of (E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and torsion angles in the solid state. For example, dihedral angles between aromatic rings and hydrogen-bonding networks can be quantified to confirm the (E)-configuration .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the imine (C=N) linkage and substituent positions. Coupling constants in -NMR can distinguish between (E)- and (Z)-isomers .
- Infrared (IR) Spectroscopy : Confirm the presence of ester carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) groups .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : React 4-tert-butylbenzoic acid with thionyl chloride to form the acyl chloride, followed by condensation with 4-chlorobenzaldehyde-derived hydrazine. Use triethylamine as a base to neutralize HCl byproducts .
- Optimization : Vary solvents (e.g., DMF for polar intermediates, toluene for imine formation) and temperatures (60–80°C for imine condensation). Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can computational chemistry methods like DFT calculations improve understanding of this compound’s reactivity and stability?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare computed IR spectra with experimental data to validate structural models .
- Lattice Energy Calculations : Use force-field models to analyze crystal packing efficiency and predict polymorph stability .
Q. What experimental strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or thermal motion artifacts?
- Methodology :
- Complementary Techniques : Pair SCXRD with powder X-ray diffraction (PXRD) to verify phase purity. Thermogravimetric analysis (TGA) can detect solvent loss or decomposition events that distort crystallographic models .
- Refinement Constraints : Apply restraints to atomic displacement parameters (ADPs) for disordered regions. Use SQUEEZE (PLATON) to model diffuse solvent contributions .
Q. How can researchers design bioactivity assays for this compound while minimizing non-specific interactions?
- Methodology :
- Targeted Assays : Prioritize enzyme inhibition studies (e.g., hydrolases or oxidoreductases) due to the compound’s ester and imine functionalities. Use fluorescence-based assays to quantify binding affinity .
- Control Experiments : Include scrambled or truncated analogs to differentiate specific interactions from background noise. Apply molecular docking (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Q. What purification techniques are most effective for isolating high-purity (E)-isomers from synthetic mixtures?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). For challenging separations, employ chiral stationary phases in HPLC .
- Crystallization : Recrystallize from ethanol/water mixtures to exploit solubility differences between (E)- and (Z)-isomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- Error Source Identification : Check for solvent effects in DFT calculations (e.g., using the SMD model). Re-examine NMR sample preparation for impurities or pH-induced shifts .
- Validation : Cross-reference IR and Raman spectra to confirm functional group assignments. Compare computed and experimental -NMR chemical shifts using tools like ACD/Labs or ChemDraw .
Safety and Best Practices
Q. What safety protocols are critical when handling intermediates like 4-chlorobenzaldehyde derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
